molecular formula C12H12N2O2 B2458870 (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 1436371-17-3

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide

Cat. No.: B2458870
CAS No.: 1436371-17-3
M. Wt: 216.24
InChI Key: MUHNMCOKZSFHFP-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (-CN) and an enamide group (-C=C-CONH2) attached to a phenyl ring substituted with a methoxymethyl group (-CH2OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-(methoxymethyl)benzaldehyde and cyanoacetamide in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-(methoxymethyl)benzoic acid.

    Reduction: Formation of 2-amino-3-[4-(methoxymethyl)phenyl]prop-2-enamide.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

    (2Z)-2-Cyano-3-phenylprop-2-enamide: Lacks the methoxymethyl group, leading to different chemical and biological properties.

    (2Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enamide: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.

Uniqueness: The presence of the methoxymethyl group in (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNMCOKZSFHFP-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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